5-Bromo-4-phenylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, along with an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-phenylfuran-2-carbaldehyde typically involves the bromination of 4-phenylfuran-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
5-Bromo-4-phenylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-phenylfuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-phenylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-4-phenylfuran-2-carbaldehyde include:
- 4-Bromo-5-phenylfuran-2-carbaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 5-(4-Bromo-phenyl)-furan-2-carbonitrile
These compounds share structural similarities but differ in the position of substituents or the nature of functional groups, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C11H7BrO2 |
---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
5-bromo-4-phenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
DZTPXIMTYIYHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.